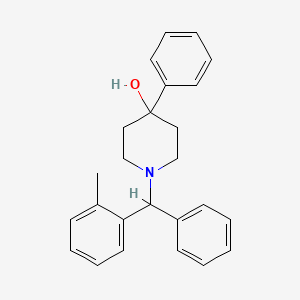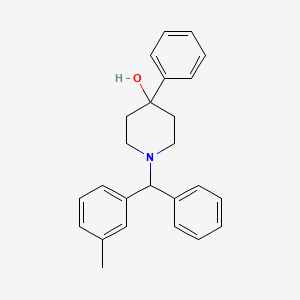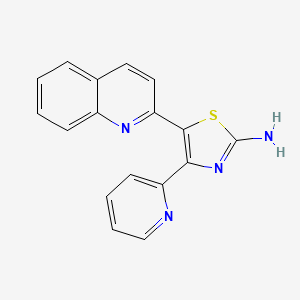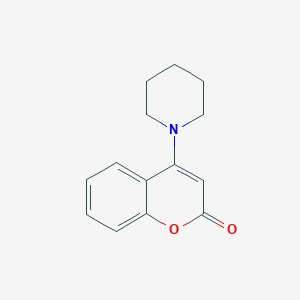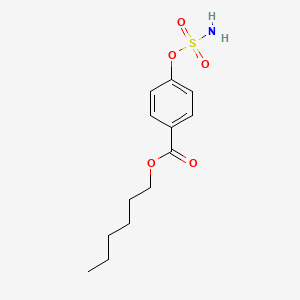
4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フェニルブチルカルバミン酸ビフェニル-3-イルエステルは、そのユニークな構造と特性により、さまざまな科学分野で注目を集めている化学化合物です。
2. 製法
合成経路と反応条件
4-フェニルブチルカルバミン酸ビフェニル-3-イルエステルの合成は、一般的にビフェニル-3-イルカルバミン酸と4-フェニルブチルアミンとの反応により行われます。反応は通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下、無水条件で行われます。反応混合物を室温で数時間撹拌すると、所望の生成物が生成されます。
工業的製法
この化合物の工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。プロセスは、より高い収率と純度が得られるように最適化され、多くの場合、反応条件を正確に制御するための自動システムが用いられます。溶媒抽出と再結晶は、最終生成物を精製するために一般的に用いられます。
3. 化学反応解析
反応の種類
4-フェニルブチルカルバミン酸ビフェニル-3-イルエステルは、以下の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を用いて還元することができます。
置換: 特にエステルとアミドの官能基で、求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下で、アミンやアルコールなどの求核剤。
主な生成物
酸化: エステル基とアミド基の酸化された誘導体。
還元: エステル基とアミド基の還元された形態。
置換: 用いた求核剤に応じて、置換された誘導体。
4. 科学研究への応用
4-フェニルブチルカルバミン酸ビフェニル-3-イルエステルは、科学研究においていくつかの応用があります。
化学: 有機合成におけるビルディングブロックとして、またさまざまな化学反応における試薬として用いられます。
生物学: 特に脂肪酸アミドヒドロラーゼ(FAAH)阻害剤として、酵素阻害剤としての可能性が研究されています.
医学: エンドカンナビノイド系に関連する疾患の治療における治療の可能性について研究されています.
工業: 新素材や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl carbamic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are commonly used to purify the final product.
化学反応の分析
Types of Reactions
4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the ester and amide groups.
Reduction: Reduced forms of the ester and amide groups.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Phenylbutylcarbamic Acid Biphenyl-3-yl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-フェニルブチルカルバミン酸ビフェニル-3-イルエステルの作用機序は、特定の酵素との相互作用に関係しています。例えば、FAAH阻害剤として、酵素の活性部位に結合し、脂肪酸アミドの分解を阻害します。 これにより、これらのシグナル伝達分子のレベルが上昇し、さまざまな生理学的プロセスを調節することができます .
類似化合物との比較
類似化合物
独自性
4-フェニルブチルカルバミン酸ビフェニル-3-イルエステルは、明確な結合特性と生物活性を与える特定の構造的特徴を持つため、ユニークです。そのフェニルブチル基は、追加の疎水性相互作用を提供し、類似化合物と比較して酵素活性部位に対する親和性を高めます。
特性
分子式 |
C23H23NO2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
(3-phenylphenyl) N-(4-phenylbutyl)carbamate |
InChI |
InChI=1S/C23H23NO2/c25-23(24-17-8-7-12-19-10-3-1-4-11-19)26-22-16-9-15-21(18-22)20-13-5-2-6-14-20/h1-6,9-11,13-16,18H,7-8,12,17H2,(H,24,25) |
InChIキー |
WZSGWNPOHRAUQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCNC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


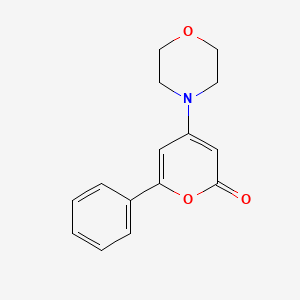




![4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)
